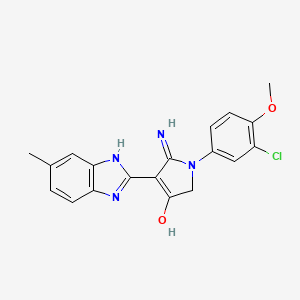![molecular formula C23H17BrN2O4 B6089811 N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide, also known as AM2201, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential use in research applications. The compound was first synthesized in the late 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the brain and central nervous system. The compound binds to the receptor and activates downstream signaling pathways, leading to a range of physiological effects. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channels.
Biochemical and Physiological Effects:
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include alterations in cellular signaling pathways, changes in gene expression, and modulation of ion channels. The compound has also been shown to produce a range of physiological effects, including changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has several advantages for laboratory experiments, including its potency and selectivity for the CB1 receptor. The compound has also been shown to produce a range of physiological effects, making it useful for studying the endocannabinoid system. However, N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has several limitations, including its potential for toxicity and the lack of data on its long-term effects.
Direcciones Futuras
There are several future directions for research on N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids that are more selective and less toxic than N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Additionally, further research is needed to understand the potential therapeutic applications of synthetic cannabinoids in the treatment of various diseases and disorders.
Métodos De Síntesis
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide is synthesized through a multi-step process that involves the reaction of 5-bromo-1-naphthalene carboxylic acid with 2-amino-4-methoxybenzoic acid to form 4-[(5-bromo-1-naphthoyl)amino]-2-methoxybenzoic acid. This compound is then reacted with furfurylamine to form N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide. The synthesis method for N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide is well-established and has been documented in several scientific publications.
Aplicaciones Científicas De Investigación
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has been used in scientific research to investigate the endocannabinoid system, which plays a critical role in regulating various physiological processes such as appetite, pain sensation, and mood. The compound has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, leading to a range of physiological effects. N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide has also been used to study the effects of synthetic cannabinoids on cellular signaling pathways and gene expression.
Propiedades
IUPAC Name |
N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-21-13-14(10-11-19(21)26-23(28)20-9-4-12-30-20)25-22(27)17-7-2-6-16-15(17)5-3-8-18(16)24/h2-13H,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPYZMQZWVMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(allyloxy)phenyl]-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6089730.png)
![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)
![2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6089751.png)


![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)

![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6089801.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6089813.png)
![4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6089822.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)